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Introduction
MRS1845 is a selective inhibitor of store-operated calcium (SOC) channels, demonstrating a

significant inhibitory effect on the ORAI1 calcium channel with an IC50 of 1.7 μM. Its utility in

cardiovascular research lies in its ability to modulate store-operated Ca2+ entry (SOCE), a

critical signaling pathway implicated in the pathophysiology of various cardiovascular

conditions, including vascular calcification and pulmonary arterial hypertension. This technical

guide provides an in-depth overview of the applications of MRS1845 in cardiovascular studies,

presenting key quantitative data, detailed experimental protocols, and visualizations of the

associated signaling pathways.

Quantitative Data
The following table summarizes the key quantitative data for MRS1845 in cardiovascular-

related studies.
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Parameter Value Cell Type
Experimental
Context

Reference

IC50 1.7 μM Not specified

Inhibition of

store-operated

calcium (SOC)

channels

[1][2]

Working

Concentration
10 μM

Human Aortic

Smooth Muscle

Cells

(HAoSMCs)

Inhibition of β-

glycerophosphat

e-induced SOCE

and

osteo-/chondrog

enic signaling

[2]

Working

Concentration
10 μM

Ovary

Carcinoma Cells

Abrogation of

Placental Growth

Factor (PlGF)-

induced increase

in SOCE

[3]

Working

Concentration
10 μM

Human Aortic

Smooth Muscle

Cells

(HAoSMCs)

Blunting of

glucose-induced

upregulation of

CBFA1 and

MSX2 transcript

levels

[4]

Mechanism of Action and Signaling Pathways
MRS1845 exerts its effects by inhibiting ORAI1, the pore-forming subunit of the store-operated

calcium (SOC) channel. Depletion of calcium stores in the endoplasmic/sarcoplasmic reticulum

(ER/SR) is sensed by STIM1, an ER/SR membrane protein. This triggers the translocation and

aggregation of STIM1 near the plasma membrane, where it directly interacts with and activates

ORAI1 channels, leading to an influx of extracellular calcium. This process is known as store-

operated calcium entry (SOCE).
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In vascular smooth muscle cells (VSMCs), the influx of Ca2+ through ORAI1 channels

activates various downstream signaling pathways that are crucial for cellular processes like

proliferation, migration, and differentiation. One of the key pathways involves the activation of

calcineurin, a calcium-dependent phosphatase. Calcineurin, in turn, dephosphorylates the

Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus. In the

nucleus, NFAT acts as a transcription factor, promoting the expression of genes involved in

VSMC proliferation and migration, which are critical events in vascular remodeling and the

pathogenesis of atherosclerosis and hypertension.[5][6]
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Caption: Signaling pathway of MRS1845-mediated inhibition of SOCE and downstream effects.

Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE)
using Fura-2
This protocol describes the measurement of intracellular Ca2+ concentration ([Ca2+]i) to

assess SOCE in cultured cells, such as Human Aortic Smooth Muscle Cells (HAoSMCs).
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Materials:

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

HEPES-buffered saline (HBS): 130 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, 20

mM HEPES, pH 7.4

Ca2+-free HBS (containing 1 mM EGTA)

Thapsigargin (SERCA inhibitor)

MRS1845

Fluorescence imaging system or plate reader capable of ratiometric measurement (excitation

at 340 nm and 380 nm, emission at 510 nm)

Procedure:

Cell Culture: Plate HAoSMCs on glass coverslips or in a 96-well plate and grow to 70-80%

confluency.

Fura-2 Loading:

Prepare a loading solution of 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

Wash the cells once with HBS.

Incubate the cells with the Fura-2 loading solution for 45-60 minutes at 37°C in the dark.

Wash the cells twice with HBS to remove extracellular Fura-2 AM.

Measurement of SOCE:

Mount the coverslip onto the perfusion chamber of the fluorescence imaging system or

place the 96-well plate in the reader.

Perfuse the cells with Ca2+-free HBS for 5 minutes to establish a baseline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1662596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deplete intracellular Ca2+ stores by adding 1 µM thapsigargin to the Ca2+-free HBS and

perfuse for 5-10 minutes.

To initiate SOCE, switch the perfusion to HBS containing 2 mM CaCl2.

Record the Fura-2 fluorescence ratio (F340/F380) throughout the experiment.

Inhibition with MRS1845:

To test the effect of MRS1845, pre-incubate the Fura-2 loaded cells with 10 µM MRS1845
in HBS for 15-30 minutes before starting the SOCE measurement.

Maintain the presence of 10 µM MRS1845 throughout the SOCE protocol.

Data Analysis:

The change in the F340/F380 ratio is proportional to the change in [Ca2+]i.

Quantify the SOCE as the peak increase in the F340/F380 ratio upon re-addition of

extracellular Ca2+.

Experimental Workflow for SOCE Measurement
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Caption: Workflow for measuring store-operated calcium entry (SOCE) with and without

MRS1845.

Western Blotting for ORAI1 and STIM1
This protocol outlines the procedure for detecting the protein expression levels of ORAI1 and

STIM1 in cell lysates.

Materials:

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against ORAI1 and STIM1

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Lysis:

Wash cultured cells with ice-cold PBS.

Lyse the cells in RIPA buffer on ice for 30 minutes.

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein extract.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer:

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against ORAI1 and STIM1 (diluted in

blocking buffer) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Incubate the membrane with a chemiluminescent substrate.

Visualize the protein bands using an imaging system.

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Alizarin Red S Staining for Vascular Calcification
This protocol is used to detect calcium deposits in cultured vascular smooth muscle cells as an

indicator of in vitro calcification.

Materials:
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4% Paraformaldehyde (PFA) in PBS

Alizarin Red S solution (2% in distilled water, pH 4.1-4.3)

Distilled water

Procedure:

Cell Culture and Treatment: Culture HAoSMCs and induce calcification by treating with pro-

calcific stimuli (e.g., high phosphate or β-glycerophosphate) in the presence or absence of

MRS1845.

Fixation:

Wash the cells twice with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with distilled water.

Staining:

Add the Alizarin Red S solution to each well to cover the cell monolayer.

Incubate for 5 minutes at room temperature.

Remove the staining solution and wash the cells four times with distilled water.

Visualization and Quantification:

Visualize the red-orange calcium deposits under a microscope.

For quantification, the stain can be extracted with 10% cetylpyridinium chloride, and the

absorbance can be measured at 562 nm.

Conclusion
MRS1845 serves as a valuable pharmacological tool for investigating the role of store-operated

calcium entry and the ORAI1 channel in cardiovascular physiology and pathology. Its selectivity
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allows for the targeted dissection of signaling pathways involved in processes such as vascular

smooth muscle cell proliferation, migration, and calcification. The experimental protocols

provided in this guide offer a foundation for researchers to effectively utilize MRS1845 in their

cardiovascular studies. Further research into the in vivo efficacy and safety of MRS1845 and

similar ORAI1 inhibitors may pave the way for novel therapeutic strategies for a range of

cardiovascular diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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